alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester
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Overview
Description
Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester is a chemical compound with the molecular formula C22H26N2O3 and a molecular weight of 366.45344. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester involves several steps. One common method includes the reaction of 2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine with benzenebutanoic acid ethyl ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.
Lotrafiban: An antiplatelet agent used to prevent blood clots.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds .
Properties
CAS No. |
86499-39-0 |
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Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)/t19-,20+/m0/s1 |
InChI Key |
AGSGQWMQZLSVCI-VQTJNVASSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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